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Compound of Interest

Compound Name: Substance P(1-7) TFA

Cat. No.: B8075402

Substance P(1-7) TFA: A Technical Guide for
Researchers

An In-depth Examination of the N-Terminal Fragment of Substance P: From Chemical
Properties to Biological Function and Therapeutic Potential

Abstract

Substance P(1-7) is the N-terminal heptapeptide fragment of the neuropeptide Substance P
(SP). The trifluoroacetate salt (TFA) is a common formulation for this peptide, enhancing its
stability and solubility for research applications. While initially considered an inactive
metabolite, Substance P(1-7) has emerged as a biologically active molecule with distinct
functions, often acting as a modulator or antagonist of the effects of its parent peptide. This
technical guide provides a comprehensive overview of Substance P(1-7) TFA, detailing its
chemical characteristics, biological functions, and the underlying signaling pathways. It is
intended for researchers, scientists, and professionals in drug development who are
investigating the therapeutic potential of this intriguing peptide fragment in areas such as pain
modulation, cardiovascular regulation, and neuroinflammation.

Chemical Properties and Formulation

Substance P(1-7) is a heptapeptide with the amino acid sequence Arg-Pro-Lys-Pro-GIn-GIn-
Phe.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research due to its ability to
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improve the peptide's stability and solubility in aqueous solutions. The presence of the TFA
counter-ion does not alter the biological activity of the peptide itself.[3]

Table 1: Physicochemical Properties of Substance P(1-7) TFA

Property Value

Amino Acid Sequence Arg-Pro-Lys-Pro-GIn-GIn-Phe

Molecular Formula C43H66F3N13012

Molecular Weight 1014.06 g/mol [1][2][4]

Appearance White to off-white solid[1][2]

Solubility Water (= 50 mg/mL), DMSO, PBS (pH 7.2)[1]

Powder: -20°C to -80°C for long-term storage. In
Storage solvent: -20°C for up to 1 month, -80°C for up to
6 months.[1][2]

Biological Function and Mechanism of Action

Substance P(1-7) exhibits a range of biological activities, often counteracting the effects of full-
length Substance P. Its primary role is that of a neuromodulator, fine-tuning neuronal responses
in the central and peripheral nervous systems.

Pain Modulation

A significant body of research points to the anti-nociceptive (pain-reducing) properties of
Substance P(1-7). It has been shown to prevent morphine-induced spontaneous pain behavior
through a mechanism involving the spinal NMDA-NO cascade. Unlike its parent molecule,
which is pro-nociceptive, the N-terminal fragment SP(1-7) can inhibit the release of excitatory
neurotransmitters in the spinal cord.

Cardiovascular Regulation

When applied to the nucleus tractus solitarius, a key region in the brainstem for cardiovascular
control, Substance P(1-7) TFA induces depressor (blood pressure lowering) and bradycardic
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(heart rate slowing) effects.[1][2][5] This suggests a role in the central regulation of blood
pressure and heart rate.

Antagonism of Substance P-Induced Behaviors

Substance P(1-7) acts as a potent antagonist to aversive behaviors induced by Substance P
and its C-terminal fragments.[1][2] Low picomolar doses of Substance P(1-7) can significantly
reduce scratching, biting, and licking behaviors elicited by intrathecal injections of SP.[1][2]

Neuroinflammation and Other Functions

Emerging evidence suggests that Substance P(1-7) may also play a role in modulating
neuroinflammatory processes. Its ability to counteract some of the pro-inflammatory effects of
Substance P makes it a molecule of interest for neurological diseases with an inflammatory
component.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the binding affinity and
functional activity of Substance P(1-7).

Table 2: Binding Affinity of Substance P(1-7)

o Bmax
. . Receptor/Bindi
Ligand Preparation sit Kd (nM) (fmol/mg
ng Site
2 protein)

Mouse Brain SP(1-7) specific

[BH]SP(1-7) _ 25 29.2
Membranes site
Mouse Spinal High-affinity

[BH]SP(1-7) ) 0.03 0.87
Cord Membranes  SP(1-7) site
Mouse Spinal Low-affinity

[BH]SP(1-7) 5.4 19.6

Cord Membranes  SP(1-7) site

Table 3: Functional Activity of Substance P(1-7)
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Assay System Effect IC50 / EC50 / Dose
Aversive Behavior ) ) Inhibition of SP- ]
) In vivo (mice) ] ) 1.0-4.0 pmol (i.t.)
Antagonism induced scratching
Aversive Behavior ) ) Inhibition of SP(5-11)- )
) In vivo (mice) ) ] 1.0-4.0 pmol (i.t.)
Antagonism induced scratching
Cardiovascular ] Depressor and N
] In vivo (rats) ) Not Quantified
Regulation bradycardic effects
NK1 Receptor ) ) Induction of
o Rat Striatal Slices ) o ~10 nM
Internalization internalization

LAD2 Human Mast . ) )
CCL2 Release -y Minimal induction >10 uM
ells

Signaling Pathways

Substance P(1-7) exerts its effects through complex signaling pathways, most notably by
modulating the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide
synthase (NOS) cascade.

Modulation of NMDA Receptor Activity

Substance P(1-7) interacts with the NMDA receptor complex, although not at the primary
glutamate or glycine binding sites. This interaction is thought to be allosteric, modulating the
receptor's response to glutamate. This modulation can lead to a reduction in neuronal
excitability, contributing to its anti-nociceptive effects.
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Substance P(1-7) Allosterically Modulates Postsynaptic Neuron
Opens Channel Triggers
<8 NMDA Receptor Ca?* Influx Neuronal Excitation
3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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